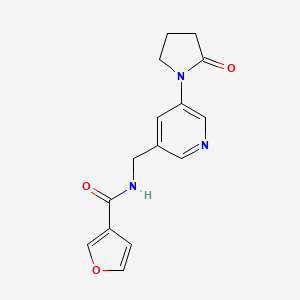

N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)furan-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)furan-3-carboxamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .

Molecular Structure Analysis

The molecular structure of a compound can be determined by various methods, including X-ray crystallography, NMR spectroscopy, and others. Unfortunately, the specific molecular structure analysis for “N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)furan-3-carboxamide” is not available in the sources I found .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and others. Unfortunately, the specific physical and chemical properties for “N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)furan-3-carboxamide” are not available in the sources I found .Applications De Recherche Scientifique

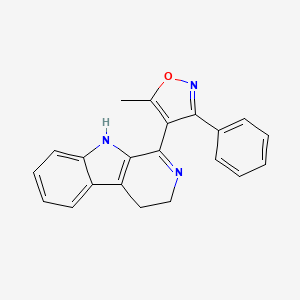

Transformations of Heterocyclic Compounds

The acid-catalyzed transformations of certain furan derivatives, leading to the synthesis of new heterocyclic systems, show the potential of these compounds in creating novel chemical entities. For instance, derivatives of the fused heterocyclic system pyrrolo[1,2-a][1,4]diazocine were obtained through furan ring recyclization, indicating the versatility of such compounds in synthetic chemistry (Stroganova, Vasilin, & Krapivin, 2016).

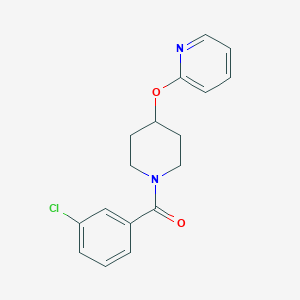

Antiprotozoal Agents

Dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, synthesized from furan derivatives, exhibited strong DNA affinity and significant in vitro and in vivo antiprotozoal activity against T. b. rhodesiense and P. falciparum, showcasing the potential of furan-based compounds in the development of new antiprotozoal drugs (Ismail et al., 2004).

Synthesis and Properties of Heterocycles

The preparation of N-(quinolin-6-yl)furan-2-carboxamide and its subsequent transformation into thiazolo[5,4-f]quinoline derivatives through electrophilic and nucleophilic substitution reactions further demonstrate the chemical diversity and synthetic utility of furan derivatives in creating complex heterocyclic structures (El’chaninov & Aleksandrov, 2017).

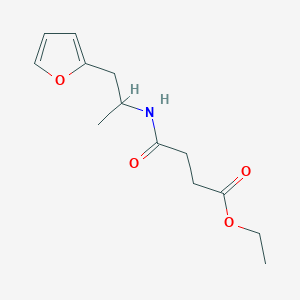

Amplifiers of Phleomycin

Furan and pyridinyl derivatives were synthesized and evaluated as amplifiers of phleomycin against Escherichia coli, indicating the potential application of these compounds in enhancing the efficacy of existing antibiotics and contributing to the development of novel antibacterial strategies (Brown & Cowden, 1982).

Imaging of Reactive Microglia

A PET radiotracer specific for CSF1R, a microglia-specific marker, was developed using a furan-carboxamide derivative. This compound provides a noninvasive tool for imaging reactive microglia and their contribution to neuroinflammation in vivo, which is crucial for understanding and treating various neuropsychiatric disorders (Horti et al., 2019).

Mécanisme D'action

- By interacting with these proteins, the compound modulates their activity, affecting hemostasis and thrombosis .

Target of Action

- plays a crucial role in blood clotting, while coagulation factor X is involved in the coagulation cascade.

Mode of Action

Biochemical Pathways

Pharmacokinetics

- Information on absorption is not available. Not specified. Not reported. Details about metabolism remain unknown. Not documented. and Clearance : Data is lacking .

Result of Action

Action Environment

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3/c19-14-2-1-4-18(14)13-6-11(7-16-9-13)8-17-15(20)12-3-5-21-10-12/h3,5-7,9-10H,1-2,4,8H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCPFHMWWAROFBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)furan-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-1,3-benzodioxol-5-yl-2-[8-(4-methylbenzoyl)-9-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(9H)-yl]acetamide](/img/structure/B2959955.png)

![3-({4-amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl)-5-chloro-1,3-benzoxazol-2(3H)-one](/img/structure/B2959964.png)

![[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanamine;dihydrochloride](/img/structure/B2959968.png)

![2,2'-(2,4-dioxothieno[3,2-d]pyrimidine-1,3(2H,4H)-diyl)bis(N-(3,4-dimethoxyphenethyl)acetamide)](/img/no-structure.png)

![3-[(4-chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2(1H)-pyridinone](/img/structure/B2959973.png)

![6-Cyclopropyl-N-[2-(1H-indol-3-yl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2959976.png)